BTK Enzymatic Inhibition with Superior EGFR Selectivity vs. Ibrutinib: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives achieve single-digit nanomolar BTK inhibition that is comparable to the FDA-approved covalent inhibitor ibrutinib, while compound 17 demonstrates improved selectivity over EGFR—a known off-target of ibrutinib associated with rash and diarrhea [1]. This scaffold thus maintains on-target potency while reducing a clinically meaningful liability.
| Evidence Dimension | BTK enzymatic inhibition (IC₅₀) and EGFR selectivity |
|---|---|
| Target Compound Data | Compound 17: BTK IC₅₀ = 1.2 nM; Compound 18: BTK IC₅₀ = 0.8 nM; Compound 17 more selective over EGFR than ibrutinib |
| Comparator Or Baseline | Ibrutinib: BTK IC₅₀ = 0.6 nM; lower selectivity over EGFR |
| Quantified Difference | BTK IC₅₀ within 0.2–0.6 nM of ibrutinib; EGFR selectivity qualitatively superior for compound 17 |
| Conditions | Enzymatic inhibition assay; BTK and EGFR kinase inhibition measured in vitro |
Why This Matters
For procurement decisions in kinase drug discovery, pyrimido[4,5-d]pyrimidine derivatives deliver ibrutinib-comparable BTK potency with improved EGFR selectivity, potentially reducing dermatologic and gastrointestinal toxicities linked to EGFR off-target inhibition.
- [1] Diao, Y. et al. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorg. Med. Chem. 27, 3390–3395 (2019). View Source
